
DJ-V-159
Descripción general
Descripción
DJ-V-159 es un compuesto sintético conocido por su papel como agonista del receptor acoplado a proteína G de la familia C grupo 6 miembro A (GPRC6A). Este receptor participa en diversos procesos fisiológicos, incluido el metabolismo y la regulación hormonal. This compound se ha estudiado por sus posibles aplicaciones terapéuticas, particularmente en la regulación de los niveles de glucosa en sangre y la secreción de insulina .
Aplicaciones Científicas De Investigación
Química: DJ-V-159 se utiliza como un compuesto herramienta para estudiar el receptor GPRC6A y sus vías de señalización.
Biología: Se ha demostrado que estimula la secreción de insulina en las células beta-pancreáticas MIN-6 de ratón, lo que lo convierte en un compuesto valioso para la investigación de la diabetes.
Medicina: this compound tiene posibles aplicaciones terapéuticas en la regulación de los niveles de glucosa en sangre, lo que podría ser beneficioso para pacientes con diabetes.
Industria: La capacidad del compuesto para modular las vías metabólicas lo convierte en un candidato para el desarrollo de nuevos medicamentos metabólicos .
Mecanismo De Acción
DJ-V-159 ejerce sus efectos uniéndose y activando
Análisis Bioquímico
Biochemical Properties
N1,N3-bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide interacts with GPRC6A, a receptor involved in various biochemical reactions. It activates GPRC6A at nanomolar concentrations, leading to the stimulation of extracellular signal-regulated kinase (ERK) phosphorylation and cyclic adenosine monophosphate (cAMP) accumulation in cells expressing GPRC6A . This interaction is crucial for the regulation of energy metabolism and insulin secretion from pancreatic β-cells .
Cellular Effects
N1,N3-bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide exerts significant effects on various cell types, particularly pancreatic β-cells. It stimulates insulin secretion, thereby lowering serum glucose levels in wild-type mice . Additionally, this compound influences cell signaling pathways, including ERK phosphorylation and cAMP accumulation, which are essential for cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of N1,N3-bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide involves its binding to GPRC6A. This binding activates the receptor, leading to downstream signaling events such as ERK phosphorylation and cAMP accumulation . These signaling pathways play a pivotal role in regulating insulin secretion and glucose homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N1,N3-bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide have been observed over time. The compound is stable under standard storage conditions and retains its activity for extended periods . Long-term studies have shown that it consistently stimulates insulin secretion and maintains glucose homeostasis in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of N1,N3-bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide vary with different dosages in animal models. At low doses, it effectively stimulates insulin secretion without adverse effects . At higher doses, there may be potential toxic effects, although specific data on toxicity thresholds are limited .
Metabolic Pathways
N1,N3-bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide is involved in metabolic pathways related to glucose homeostasis. It interacts with enzymes and cofactors that regulate insulin secretion and energy metabolism . This compound’s activation of GPRC6A influences metabolic flux and metabolite levels, contributing to its overall biochemical effects .
Transport and Distribution
Within cells and tissues, N1,N3-bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target cells, ensuring its effective action .
Subcellular Localization
The subcellular localization of N1,N3-bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide is primarily within the cytoplasm, where it interacts with GPRC6A . This localization is essential for its activity and function, as it allows the compound to effectively bind to its target receptor and initiate downstream signaling events .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
DJ-V-159 se sintetiza a través de una serie de reacciones químicas que implican el acoplamiento de compuestos aromáticos específicos. Los pasos clave incluyen la formación de N1,N3-bis(4-ciano-3-(trifluorometil)fenil)isoftalamida. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos como el dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones de acoplamiento .
Métodos de producción industrial
Si bien los métodos de producción industrial detallados no están fácilmente disponibles, la síntesis de this compound a mayor escala probablemente implicaría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo y técnicas de purificación avanzadas como la cromatografía líquida de alta resolución (HPLC) .
Análisis De Reacciones Químicas
Tipos de reacciones
DJ-V-159 se somete a varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en this compound.
Sustitución: Las reacciones de sustitución que involucran reactivos halogenados pueden conducir a la formación de derivados sustituidos
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.
Sustitución: Los reactivos halogenados como el bromo o el cloro en presencia de un catalizador pueden facilitar las reacciones de sustitución
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden estudiarse más a fondo por su actividad biológica .
Propiedades
IUPAC Name |
1-N,3-N-bis[4-cyano-3-(trifluoromethyl)phenyl]benzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12F6N4O2/c25-23(26,27)19-9-17(6-4-15(19)11-31)33-21(35)13-2-1-3-14(8-13)22(36)34-18-7-5-16(12-32)20(10-18)24(28,29)30/h1-10H,(H,33,35)(H,34,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVNLJLJLVESLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)C(=O)NC3=CC(=C(C=C3)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12F6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the Structure-Activity Relationship (SAR) of DJ-V-159 and how does modifying its structure impact its activity?
A2: The research paper primarily focuses on the discovery and initial characterization of this compound. [] While it mentions that the compound was selected from a series of tri-phenyl compounds after chemical modifications and functional analysis, it doesn't provide detailed information about the specific SAR of this compound. [] Further research is needed to understand how different structural modifications of this compound affect its binding affinity to GPRC6A, its potency in stimulating insulin secretion, and its overall efficacy in vivo.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE](/img/structure/B1496180.png)
![Ethyl 2-[(6-chloro-5-fluoropyridin-3-yl)carbonyl]-3-(ethylamino)acrylate](/img/structure/B1496181.png)

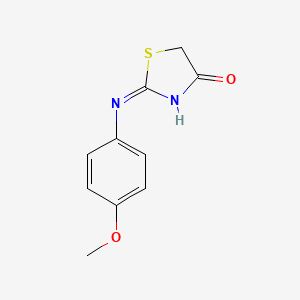
![(3S,9S,12S,15S,18S,21S,24S,27S,30S)-24,27-Dibenzyl-9,18-bis[(2R)-butan-2-yl]-12-(2-methylpropyl)-15-(2-methylsulfanylethyl)-21-propan-2-yl-1,7,10,13,16,19,22,25,28-nonazatricyclo[28.3.0.03,7]tritriacontane-2,8,11,14,17,20,23,26,29-nonone](/img/structure/B1496187.png)
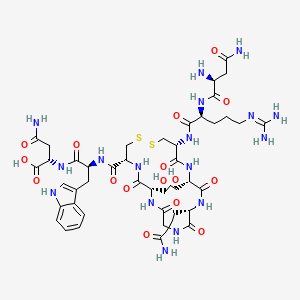

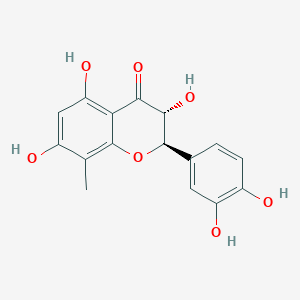
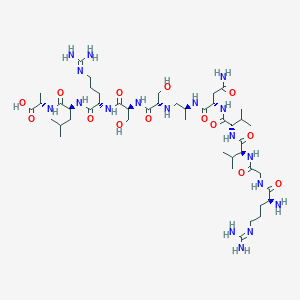
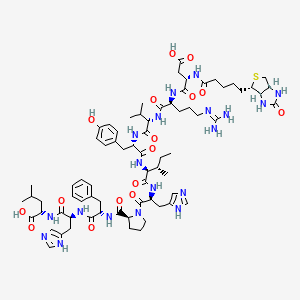
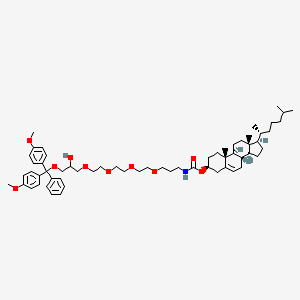
![1-[2-(Aminomethyl)-5-fluorophenyl]-4,5-dihydro-3-(methoxymethyl)-N-[5-(2-methyl-1H-imidazol-1-yl)-2-pyrimidinyl]-1H-pyrazole-5-carboxamide](/img/structure/B1496211.png)

![Methyl (1R,13Z,18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11,13-hexaene-27-carboxylate](/img/structure/B1496220.png)
